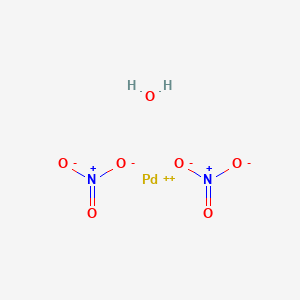

Palladium(II) nitrate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palladium(II) nitrate hydrate, also known as Palladium dinitrate hydrate, is a compound with the linear formula Pd(NO3)2·xH2O . It is used as a precursor to supported palladium catalysts and is also used as a catalyst in the conversion of alkene nitration to glycol dinitrates . It is involved in the separation of chlorine and iodine and used as a biochemical for proteomics research .

Synthesis Analysis

Hydrated palladium nitrate may be prepared by dissolving palladium oxide hydrate in dilute nitric acid followed by crystallization . The nitrate crystallizes as yellow-brown deliquescent prisms. The anhydrous material is obtained by treating palladium metal with fuming nitric acid .

Molecular Structure Analysis

Palladium(II) nitrate is the inorganic compound with the formula Pd(NO3)2.(H2O)x where x = 0 or 2 . Both the anhydrous and dihydrate compounds feature square planar Pd(II) with unidentate nitrate ligands .

Chemical Reactions Analysis

Palladium(II) nitrate dihydrate is a highly reactive compound that is commonly used in catalytic reactions such as the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols .

Physical And Chemical Properties Analysis

Palladium(II) Nitrate Dihydrate is a highly water-soluble crystalline Palladium source for uses compatible with nitrates and lower (acidic) pH . Nitrate compounds are generally soluble in water. Nitrate materials are also oxidizing agents. When mixed with hydrocarbons, nitrate compounds can form a flammable mixture .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Palladium(II) nitrate hydrate, focusing on six unique fields:

Catalysis in Organic Synthesis

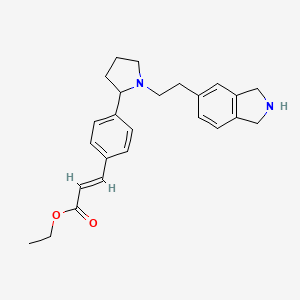

Palladium(II) nitrate hydrate is widely used as a catalyst in various organic synthesis reactions. It plays a crucial role in coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Nanocatalyst Preparation

This compound is instrumental in the preparation of palladium-based nanocatalysts. These nanocatalysts are used in fuel cells for the methanol-tolerant oxygen reduction reaction. The high surface area and unique properties of palladium nanoparticles enhance the efficiency and durability of fuel cells, making them more viable for clean energy applications .

Electrodeposition of Alloy Films

Palladium(II) nitrate hydrate is used in the co-electrodeposition process to create Cu-Pd alloy thin films on titanium substrates. These alloy films have applications in various fields, including electronics and catalysis, due to their excellent electrical conductivity and catalytic properties .

Hydrogenation Reactions

In hydrogenation reactions, Palladium(II) nitrate hydrate serves as a precursor for palladium catalysts. These catalysts are used for the selective hydrogenation of unsaturated compounds, such as the hydrogenation of crotonaldehyde to butyraldehyde. This process is vital in the production of fine chemicals and pharmaceuticals .

Environmental Catalysis

Palladium(II) nitrate hydrate is used in environmental catalysis, particularly in the reduction of pollutants. For instance, it is employed in the catalytic reduction of nitrogen oxides (NOx) in automotive exhaust systems. This application helps in reducing harmful emissions and improving air quality .

Proteomics Research

In the field of proteomics, Palladium(II) nitrate hydrate is used as a biochemical reagent. It aids in the separation and analysis of proteins, which is crucial for understanding protein functions and interactions. This application is significant in biomedical research and drug development .

Mécanisme D'action

Target of Action

Palladium(II) nitrate hydrate primarily targets organic molecules, alkanes, and alcohols . It is commonly used in catalytic reactions such as the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols .

Mode of Action

Palladium(II) nitrate hydrate interacts with its targets by acting as a catalyst. It facilitates the conversion of alkenes to dinitrate esters . It is also used in the electrodeposition of palladium on surfaces and as a palladium source in the fabrication of palladium-containing materials .

Biochemical Pathways

The compound affects various biochemical pathways. For instance, it is involved in the hydrogenation of organic molecules, dehydrogenation of alkanes, and oxidation of alcohols . These processes can lead to various downstream effects, such as the production of new compounds or the alteration of existing ones.

Result of Action

The molecular and cellular effects of Palladium(II) nitrate hydrate’s action largely depend on the specific reactions it catalyzes. For example, in the hydrogenation of organic molecules, it can facilitate the addition of hydrogen atoms to the molecules . In the oxidation of alcohols, it can aid in the removal of electrons from the alcohol molecules .

Action Environment

The action, efficacy, and stability of Palladium(II) nitrate hydrate can be influenced by various environmental factors. For instance, it is known to be light-sensitive and hygroscopic, suggesting that it should be kept in a dry place . Moreover, it is soluble in water , which could affect its behavior in aqueous environments.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

palladium(2+);dinitrate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.H2O.Pd/c2*2-1(3)4;;/h;;1H2;/q2*-1;;+2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZRLFJKQHIVQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N2O7Pd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Palladium(II) nitrate hydrate | |

CAS RN |

207596-32-5 |

Source

|

| Record name | PALLADIUM(II) NITRATE HYDRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![3-(Benzo[d]thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3040411.png)

![4-Azaspiro[2.4]heptane oxalate](/img/structure/B3040412.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B3040413.png)